![molecular formula C16H11N B14754083 11H-Indeno[2,1-f]quinoline CAS No. 238-88-0](/img/structure/B14754083.png)
11H-Indeno[2,1-f]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11H-Indeno[2,1-f]quinoline: is a nitrogen-containing heterocyclic compound with the molecular formula C₁₆H₁₁N.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11H-Indeno[2,1-f]quinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under acidic or basic conditions. For example, the reaction of indan-1,3-dione with aniline derivatives in the presence of a catalyst can yield indenoquinoline derivatives .
Industrial Production Methods: Industrial production methods for this compound often involve the use of heterogeneous catalysts to improve yield and selectivity. For instance, the use of Cu/zeolite-Y as a catalyst in a one-pot multi-component reaction has been reported to produce high yields of indenoquinoline derivatives .
Chemical Reactions Analysis
Types of Reactions: 11H-Indeno[2,1-f]quinoline undergoes various chemical reactions, including:
Oxidation: Oxidation with chromic acid can yield quinoxalin-11-one derivatives.
Reduction: Meerwein-Ponndorf reduction can convert quinoxalin-11-one to tetrahydro derivatives.
Substitution: Reaction with N-bromosuccinimide can produce bromo derivatives.
Common Reagents and Conditions:
Oxidation: Chromic acid, peracetic acid.
Reduction: Catalytic hydrogenation, Meerwein-Ponndorf reduction.
Substitution: N-bromosuccinimide, dimethyl sulfate.
Major Products:
Oxidation: Quinoxalin-11-one derivatives.
Reduction: Tetrahydro derivatives.
Substitution: Bromo and methyl derivatives.
Scientific Research Applications
11H-Indeno[2,1-f]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a
Properties
CAS No. |
238-88-0 |
|---|---|
Molecular Formula |
C16H11N |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
11H-indeno[2,1-f]quinoline |
InChI |
InChI=1S/C16H11N/c1-2-5-12-11(4-1)10-15-13(12)7-8-16-14(15)6-3-9-17-16/h1-9H,10H2 |
InChI Key |
PHKJFMDISHEWEY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C4=C(C=C3)N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


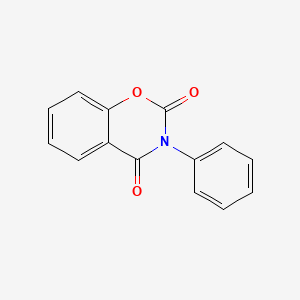
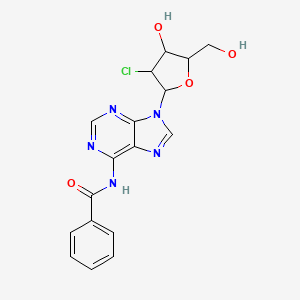
![12,14-Dioxa-1-azoniatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,9,11(15),16-heptaene](/img/structure/B14754006.png)
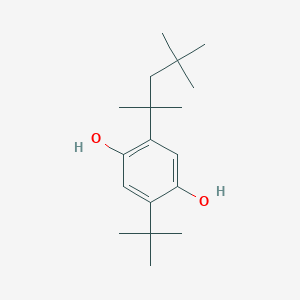
![2-Phenyl-2,3,3a,4-tetrahydroindeno[1,2-c]pyrazole](/img/structure/B14754020.png)
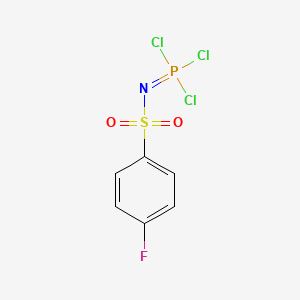
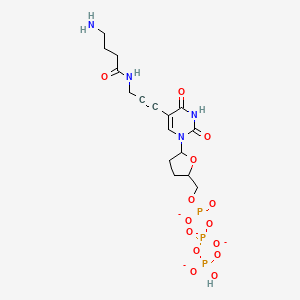
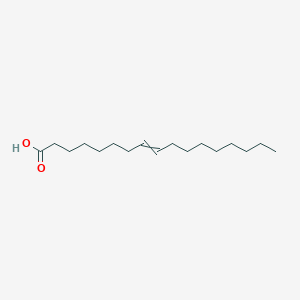
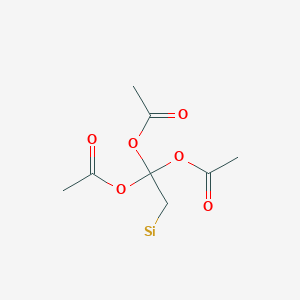
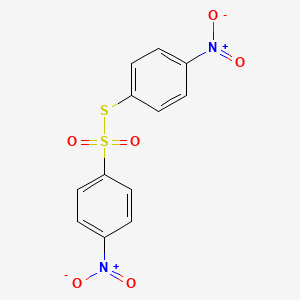


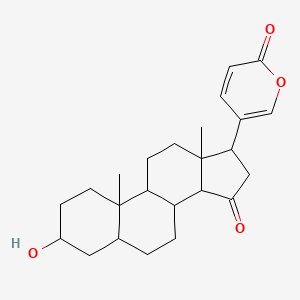
![2-(5-(Tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-3-yl)acetic acid](/img/structure/B14754076.png)
